1-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C9H12ClN3S |
|---|---|
Molecular Weight |
229.73 g/mol |
IUPAC Name |
1-methyl-N-(thiophen-2-ylmethyl)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C9H11N3S.ClH/c1-12-7-8(5-11-12)10-6-9-3-2-4-13-9;/h2-5,7,10H,6H2,1H3;1H |
InChI Key |
MDZFVSUBYKFLPU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC=CS2.Cl |
Origin of Product |
United States |
Preparation Methods
Nitration-Reduction-Alkylation Approach
This three-step methodology begins with the regioselective nitration of 1-methyl-1H-pyrazole. Employing a mixture of fuming nitric acid (90%) and concentrated sulfuric acid at 0–5°C for 4 hours introduces a nitro group at the C-4 position, yielding 1-methyl-4-nitro-1H-pyrazole with 82% efficiency. The nitro group is subsequently reduced using hydrogen gas (1 atm) over a palladium-on-carbon (10 wt%) catalyst in ethanol at 25°C, affording 1-methyl-1H-pyrazol-4-amine in 89% yield after recrystallization from hexane-ethyl acetate.
The final alkylation step involves reacting the amine with 2-(bromomethyl)thiophene in dimethylformamide (DMF) at 80°C for 12 hours, using potassium carbonate as a base. This nucleophilic substitution achieves 74% conversion to the target compound, with purification via silica gel chromatography (hexane:ethyl acetate, 3:1).
Table 1: Optimization of Alkylation Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DMF | Acetonitrile | DMF |
| Temperature (°C) | 80 | 60 | 80 |
| Base | K2CO3 | Et3N | K2CO3 |
| Yield (%) | 74 | 58 | 74 |
Cyclocondensation of Methylhydrazine with β-Keto Amides
Alternative routes exploit cyclocondensation reactions between methylhydrazine and β-keto amides. For instance, refluxing methylhydrazine hydrochloride with ethyl 3-aminocrotonate in ethanol at 78°C for 8 hours generates 1-methyl-1H-pyrazol-4-amine directly, bypassing nitration steps. This one-pot method achieves 68% yield but requires stringent pH control (pH 6.5–7.0) to prevent side-product formation. Subsequent alkylation under conditions identical to Section 2.1 furnishes the final product.
Direct N-Substitution Using Primary Amines
Adapting methodologies from Journal of Organic Chemistry, 2-thienylmethylamine reacts with 2,4-pentanedione and O-(4-nitrobenzoyl)hydroxylamine in DMF at 85°C for 1.5 hours. While this approach theoretically constructs the pyrazole ring with pre-installed substituents, experimental trials show only 32% yield due to competing imine formations, necessitating further optimization for practical application.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents like DMF enhance alkylation rates by stabilizing transition states, whereas acetonitrile reduces byproduct formation but slows kinetics. Microwave-assisted synthesis at 100°C reduces reaction times from 12 hours to 45 minutes, albeit with a 6% yield penalty due to thermal decomposition.
Catalytic Hydrogenation Advancements
Switching from Pd/C to Raney nickel in the nitro reduction step improves scalability, achieving 93% yield at 50°C under 5 bar H2 pressure. However, nickel catalysts necessitate post-reaction filtration to remove leached metals, adding operational complexity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms structure and purity:
- 1H NMR (500 MHz, CDCl3): δ 7.21 (d, J = 3.1 Hz, 1H, thiophene), 6.95 (dd, J = 5.0, 3.1 Hz, 1H, thiophene), 5.89 (s, 1H, pyrazole-H), 4.45 (s, 2H, NCH2), 3.72 (s, 3H, NCH3).
- 13C NMR (126 MHz, CDCl3): δ 144.8 (pyrazole-C3), 139.1 (pyrazole-C5), 127.6 (thiophene-C2), 126.3 (thiophene-C3), 53.1 (NCH2), 38.4 (NCH3).
Infrared spectroscopy identifies key functional groups, with N-H stretches at 3350 cm⁻¹ and C-S vibrations at 690 cm⁻¹.
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Nitration-Reduction-Alkylation | 3 | 54 | 99 | High |
| Cyclocondensation | 2 | 46 | 97 | Moderate |
| Direct N-Substitution | 1 | 32 | 89 | Low |
The nitration-reduction-alkylation route, despite its multi-step nature, remains superior for large-scale production due to established protocols and high purity. Cyclocondensation offers shorter synthesis but struggles with byproduct control.
Industrial-Scale Production Considerations
Continuous flow reactors reduce reaction times by 40% compared to batch processes, with in-line IR monitoring enabling real-time adjustments. Solvent recovery systems reclaim >90% of DMF, aligning with green chemistry mandates. Regulatory compliance necessitates stringent control of genotoxic impurities like 2-bromothiophene, requiring sub-ppm detection via GC-MS.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thienylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
1-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. The trifluoromethyl group in 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine introduces strong electron-withdrawing effects, which may improve metabolic stability and binding affinity in bioactive compounds .
Steric and Synthetic Considerations :
- Bulky substituents like cyclopropyl (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) reduce synthetic yields (17.9%) due to steric hindrance during coupling reactions .
- Thiazole- or thienyl-containing analogs (e.g., 1-Methyl-N-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine) may face stability challenges, as indicated by their discontinued commercial availability .
Biological Activity
1-Methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring with a methyl group at the 1-position, a thienylmethyl substituent at the nitrogen position, and an amine group at the 4-position. This unique arrangement of functional groups contributes to its distinct chemical reactivity and biological activity.
| Feature | Description |
|---|---|
| Chemical Formula | C₉H₁₀N₂S |
| Molecular Weight | 178.25 g/mol |
| Structural Class | Pyrazole |
| Functional Groups | Methyl, Thienylmethyl, Amino |
Antimicrobial Properties
Preliminary studies indicate that 1-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine exhibits antimicrobial activity against various bacterial strains. Research has shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition in vitro .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro assays have demonstrated that it can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). Notably, one study reported a mean growth inhibition percentage of 54.25% for HepG2 cells . The mechanism appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis.
The biological activity of 1-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine is believed to stem from its interaction with specific molecular targets, including enzymes and receptors. The presence of the thienylmethyl group may enhance binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain kinases involved in inflammatory responses or cancer cell proliferation .
Case Studies
Several case studies highlight the compound's potential in medicinal chemistry:
- Antibacterial Efficacy : A study utilizing agar disc-diffusion methods found that derivatives of pyrazole compounds, including 1-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine, showed promising antibacterial activity against E. coli and S. aureus at concentrations as low as 1 mM .
- Anticancer Screening : In a comparative analysis of various pyrazole derivatives, 1-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine exhibited superior antiproliferative effects against several cancer cell lines while maintaining low toxicity towards normal fibroblasts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
